N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide
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Overview
Description
N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of Benzofuran Core: The benzofuran core can be synthesized through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Methoxybenzoyl Group: The methoxybenzoyl group can be introduced via Friedel-Crafts acylation using 4-methoxybenzoyl chloride and a Lewis acid catalyst.
Attachment of Nitrophenoxy Acetamide: The final step involves the reaction of the benzofuran derivative with 4-nitrophenoxy acetic acid or its derivatives under appropriate conditions to form the acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide depends on its specific biological target. It may interact with enzymes, receptors, or other proteins to exert its effects. The molecular pathways involved can vary widely based on the compound’s structure and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran cores but different substituents.
Methoxybenzoyl Compounds: Compounds containing the methoxybenzoyl group.
Nitrophenoxy Acetamides: Compounds with the nitrophenoxy acetamide moiety.
Uniqueness
N-(2-(4-Methoxybenzoyl)-1-benzofuran-3-YL)-2-(4-nitrophenoxy)acetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C24H18N2O7 |
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Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(4-nitrophenoxy)acetamide |
InChI |
InChI=1S/C24H18N2O7/c1-31-17-10-6-15(7-11-17)23(28)24-22(19-4-2-3-5-20(19)33-24)25-21(27)14-32-18-12-8-16(9-13-18)26(29)30/h2-13H,14H2,1H3,(H,25,27) |
InChI Key |
JELHJEVKKOPHBL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)COC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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